molecular formula C20H23N5O4S B2460140 Ethyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1021119-95-8

Ethyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2460140
CAS RN: 1021119-95-8
M. Wt: 429.5
InChI Key: GSRTXXHMMVFMBH-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The compound contains a benzamidopyridazinyl group attached to the piperazine ring via a thioacetyl linker. The carboxylate group is attached to the piperazine ring, making it an ester.


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives are generally synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a benzamidopyridazinyl group, and a carboxylate ester group. The thioacetyl linker would provide a sulfur atom in the structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. The ester group could undergo hydrolysis, transesterification, or reduction. The amide group in the benzamidopyridazinyl moiety could participate in reactions typical for amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester and amide groups would likely make the compound capable of participating in hydrogen bonding, which could affect its solubility and boiling point.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Piperazine derivatives are found in a variety of pharmaceuticals and can have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, development of synthesis methods, and investigation of its physical and chemical properties .

properties

IUPAC Name

ethyl 4-[2-(6-benzamidopyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-2-29-20(28)25-12-10-24(11-13-25)18(26)14-30-17-9-8-16(22-23-17)21-19(27)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRTXXHMMVFMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

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